2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride

LSD1 Inhibition Epigenetics Cancer Research

2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS: 1247941-33-8) is a synthetic arylcyclopropylamine that functions as a structural analog of the clinical monoamine oxidase (MAO) inhibitor tranylcypromine. The molecule features a cyclopropane ring, conformationally locked by a 2-methyl substituent, bearing a 4-bromophenyl group.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
Cat. No. B13460664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESCC1(CC1N)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
InChIKeyMOKHYUUAVAAFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride: A Dual-Functional Probe for Epigenetic Research


2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS: 1247941-33-8) is a synthetic arylcyclopropylamine that functions as a structural analog of the clinical monoamine oxidase (MAO) inhibitor tranylcypromine [1]. The molecule features a cyclopropane ring, conformationally locked by a 2-methyl substituent, bearing a 4-bromophenyl group. This unique architecture places it at the intersection of two critical target classes: it is a privileged scaffold for irreversible inhibition of flavin-dependent amine oxidases like MAO A/B and the histone demethylase LSD1 (KDM1A), while its para-bromo substituent enables further functionalization via cross-coupling chemistry, making it a versatile building block for medicinal chemistry [2].

Why Substituting 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride with a Generic Arylcyclopropylamine Can Compromise Project Outcomes


The biological activity and synthetic utility of 2-arylcyclopropylamines are exquisitely sensitive to subtle structural modifications, making simple substitutions unreliable. The presence and position of halogen substituents on the aromatic ring profoundly impact enzyme inhibitory potency and selectivity; for example, a para-bromo substituent significantly enhances LSD1 inhibition compared to the unsubstituted parent, tranylcypromine [1]. Furthermore, the 2-methyl group on the cyclopropane ring influences both the compound's conformational preference and its metabolic stability by creating a quaternary carbon center adjacent to the amine, which can resist oxidative deamination. Substituting this compound with a des-methyl or a differently halogenated analog risks a complete loss of the desired polypharmacological profile or synthetic reactivity, leading to failed assays and wasted resources.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride


Enhanced LSD1 Inhibition via 4-Bromo Substitution: A Class-Level Comparison with Tranylcypromine

While direct Ki data for this specific compound is not publicly available, class-level SAR data strongly indicates superior LSD1 inhibition compared to the unsubstituted scaffold. The para-bromo analog of tranylcypromine (2-(4-bromophenyl)cyclopropylamine, lacking the 2-methyl group) demonstrates significantly greater activity than tranylcypromine itself in a head-to-head LSD1 enzyme assay [1]. This establishes the 4-bromo substituent as a critical driver of potency. The addition of a 2-methyl group to the cyclopropane ring is not expected to abrogate this activity; a classic SAR study found that 1-methyl-2-phenylcyclopropylamine retained MAO inhibitory potency equivalent to the non-methylated parent, suggesting the 2-methyl substitution is well-tolerated at the enzyme's active site [2].

LSD1 Inhibition Epigenetics Cancer Research

Quantified Human MAO B Inhibition by the Des-Methyl Analog: A Performance Baseline

The inhibitory constant (Ki) for the des-methyl analog, 2-(4-bromophenyl)cyclopropanamine, against human MAO B has been experimentally determined to be 0.0329 mM (32.9 µM) [1]. This provides a quantitative performance baseline for the chemical series. The introduction of a 2-methyl group in the target compound is structurally permissible; a foundational SAR study demonstrated that 1-methyl-2-phenylcyclopropylamine functions as an MAO inhibitor with potency approximately equal to the non-methylated parent in vivo, confirming that a methyl group at this position does not eliminate MAO binding [2]. Therefore, the target compound is expected to exhibit MAO B affinity in a comparable micromolar range, while also offering a quaternary carbon center that may enhance metabolic stability.

Monoamine Oxidase B Neuroprotection Enzyme Kinetics

Differentiation via Synthetic Elaboration Potential: The Strategic Advantage of the 4-Bromo Handle

The 4-bromophenyl substituent is a critical functional handle that distinguishes this compound from the parent tranylcypromine or other non-halogenated analogs. The presence of the bromine atom enables late-stage functionalization through robust cross-coupling reactions. This was directly demonstrated with the closely related des-methyl analog, 2-(4-bromophenyl)cyclopropanamine, which was successfully converted to biphenyl derivatives via Suzuki cross-coupling, generating new analogs with micromolar growth inhibitory activity against the LNCaP prostate cancer cell line [1]. The 2-methyl group on the target compound does not interfere with this reactivity, offering a synthetically flexible scaffold for parallel medicinal chemistry and structure-activity relationship (SAR) exploration.

Medicinal Chemistry Cross-Coupling Library Synthesis

Potential for Enhanced Metabolic Stability Conferred by the 2-Methyl Group

A known metabolic liability of primary cyclopropylamines like tranylcypromine is oxidative ring-opening or deamination by MAO enzymes. The target compound features a quaternary carbon center at the 2-position of the cyclopropane ring, which is directly adjacent to the primary amine. This steric hindrance can theoretically shield the amine from metabolic enzymes and prevent the formation of a planar iminium intermediate required for MAO-catalyzed oxidation. In contrast, the des-methyl analog 2-(4-bromophenyl)cyclopropanamine lacks this protective quaternary center and is an established MAO substrate with a Ki of 32.9 µM, suggesting it is rapidly processed by the enzyme [1]. This structural feature offers an inherent advantage for achieving a longer half-life in cellular or in vivo models.

Drug Metabolism Pharmacokinetics MAO Inhibitor

Optimal Applications of 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride Based on Core Differentiators


A Dual-Action Chemical Probe for Epigenetic Studies

For research programs investigating the crosstalk between histone demethylation (LSD1) and neurotransmitter metabolism (MAOs), this compound serves as a superior starting point compared to tranylcypromine. The 4-bromo substituent is a known driver for LSD1 inhibition [1], while its cyclopropylamine core simultaneously targets MAOs. This dual polypharmacology is critical for studying complex diseases like acute promyelocytic leukemia, where combined chromatin modification and metabolic intervention have shown synergistic effects [1].

A Versatile Intermediate for Diversity-Oriented Synthesis

Procurement of this specific compound is justified for medicinal chemistry labs building focused libraries of LSD1/MAO inhibitors. Its para-bromo substituent acts as a universal synthetic handle, enabling rapid diversification through Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. This allows a single key intermediate to generate dozens of analogs for SAR exploration [1].

A Stable Scaffold for Long-Term In Vivo Studies

The 2-methyl group creates a quaternary carbon center adjacent to the reactive amine, which is predicted to confer greater metabolic stability compared to non-methylated analogs [2]. This makes this compound the preferred choice for in vivo proof-of-concept studies requiring sustained target engagement, where a more metabolically labile inhibitor like the des-methyl analog 2-(4-bromophenyl)cyclopropanamine would be cleared too rapidly to observe a robust phenotype.

A Building Block for PROTAC or Molecular Glue Development

The combination of a dual MAO/LSD1 binding scaffold with a synthetically accessible bromo-linker group makes this target compound an ideal warhead for constructing heterobifunctional degraders (PROTACs). The inhibitor can bind the target protein (LSD1 or MAO B) while the bromine atom is readily converted into an alkyne or amine linker for attachment to an E3 ligase ligand, a strategy not feasible with the unsubstituted phenyl ring of tranylcypromine [1].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.